

An In-depth Technical Guide to the Discovery and Synthesis of Americium-243

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Compound of Interest

Compound Name: Americium-243

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This document provides a comprehensive overview of the discovery of the element americium and the specific production and isolation of its most stable isotope, **Americium-243** (^{243}Am). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the nuclear and chemical processes involved.

Discovery of Element 95: Americium

The discovery of element 95 was a direct result of the intensive nuclear research conducted during the Manhattan Project. Although likely produced in earlier nuclear experiments, it was first intentionally synthesized, isolated, and identified in late autumn 1944 by a team at the University of Chicago's Metallurgical Laboratory (now Argonne National Laboratory).^{[1][2][3]} The key scientists involved were Glenn T. Seaborg, Ralph A. James, Leon O. Morgan, and Albert Ghiorso.^{[1][3]}

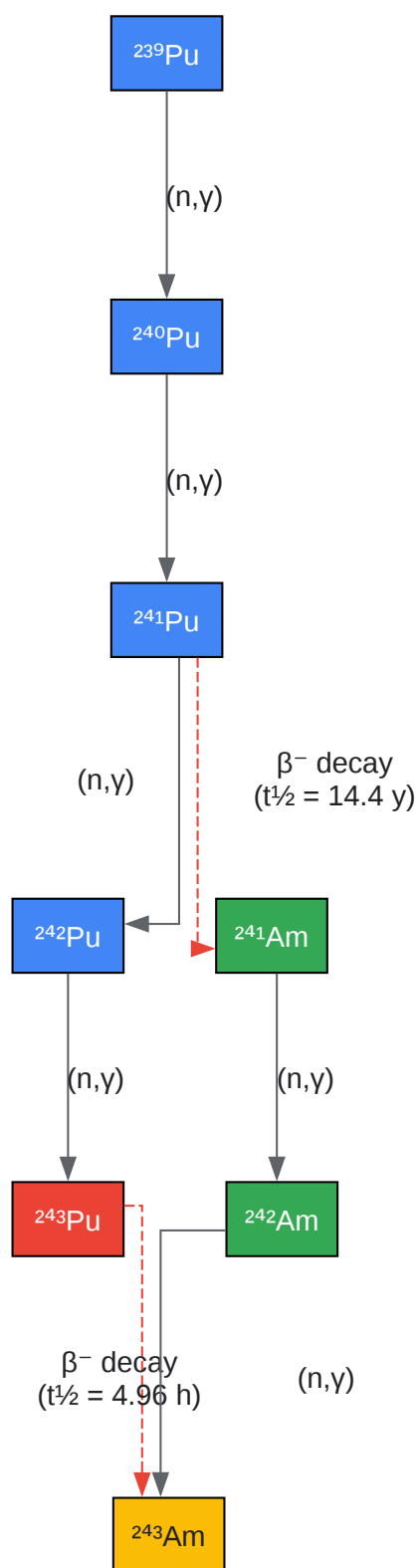
The initial discovery did not involve ^{243}Am but rather the isotope ^{241}Am . The production route involved bombarding Plutonium-239 (^{239}Pu) with neutrons in a nuclear reactor.^{[2][3]} This process led to successive neutron captures, ultimately forming Plutonium-241 (^{241}Pu).^{[3][4]} The ^{241}Pu then underwent beta decay to produce Americium-241 (^{241}Am).^{[2][3][4]}

The discovery was classified and kept secret due to its connection to the war effort.^[1] Glenn T. Seaborg informally announced the discovery of elements 95 and 96 on the "Quiz Kids" radio show on November 11, 1945, just five days before the official presentation at an American Chemical Society meeting.^{[1][4][5]} The element was named Americium after the Americas, by analogy to its lanthanide homolog, europium, which was named after Europe.^{[1][3][4]}

Synthesis of Americium-243

Americium-243 is the longest-lived isotope of americium, with a half-life of approximately 7,370 years.[2][3][6] Unlike ^{241}Am , it is not the direct product of a single beta decay from a plutonium isotope commonly found in reactors. Instead, its production requires prolonged and high-flux neutron irradiation of plutonium or americium targets, leading to a series of neutron captures and beta decays.

The primary and most efficient pathway for producing significant quantities of ^{243}Am is through the irradiation of Plutonium-242 (^{242}Pu) targets in a high-flux nuclear reactor.[7][8] The ^{242}Pu itself is a product of successive neutron captures starting from reactor-grade plutonium. The complete reaction chain is illustrated in the diagram below.



Production Pathway of Americium-243 from Plutonium-239

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Fig 1. Nuclear reaction pathways for the synthesis of **Americium-243**.

An alternative but less direct route involves the double neutron capture on ^{241}Am .^[9] However, the short half-life of the intermediate isotope, Americium-242 (16 hours), makes this conversion inefficient for large-scale production.^[1]

Experimental Protocols

The production of ^{243}Am is a multi-stage process involving target fabrication, nuclear irradiation, and complex chemical separation.

Target Irradiation

- **Target Preparation:** The starting material is typically Plutonium-242 in the form of plutonium oxide (PuO_2). This oxide is mixed with aluminum powder and pressed into pellets. The pellets are then encapsulated in aluminum housing to form a target assembly.
- **Irradiation:** The target assemblies are placed in a high-flux nuclear reactor, such as the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory (ORNL) or previously at the Savannah River Site.^[10] The targets are subjected to a high thermal neutron flux (e.g., $>10^{15}$ neutrons/cm²/s) for an extended period (months to years).
- **Cooling:** After irradiation, the highly radioactive targets are removed from the reactor and stored in cooling pools for several months. This allows short-lived fission products to decay, reducing the overall radioactivity and thermal load before chemical processing.

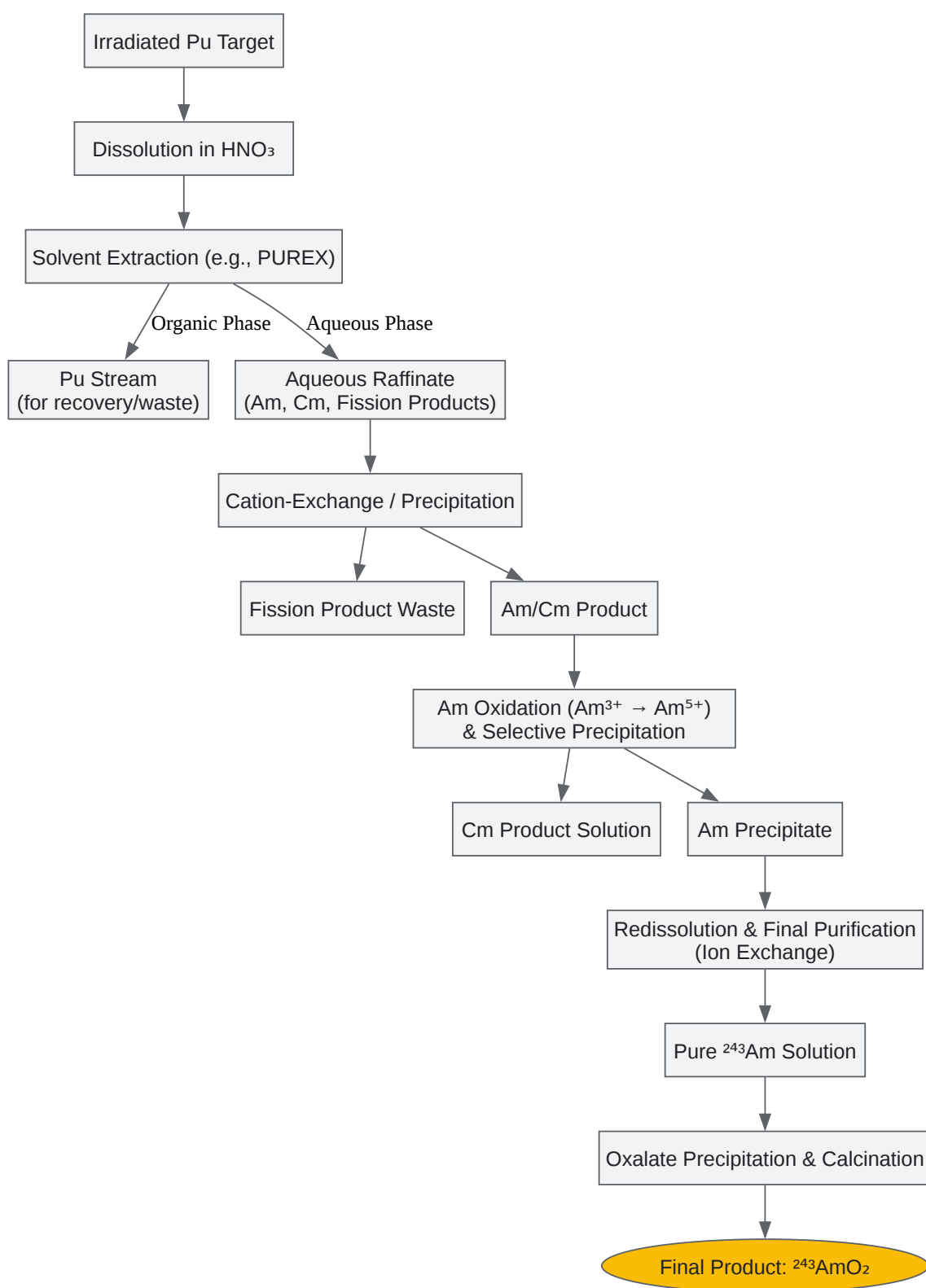
Chemical Separation and Purification

The irradiated targets contain a mixture of plutonium isotopes, americium, curium, lanthanide fission products, and unreacted target material. The separation of americium is a challenging radiochemical process.^[11] The following is a generalized workflow based on established aqueous processes like those developed at ORNL.^{[10][11]}

- **Dissolution:** The aluminum cladding of the target is dissolved using a sodium hydroxide and sodium nitrate solution. The inner core containing the actinide oxides is then dissolved in concentrated nitric acid.
- **Plutonium Removal:** The bulk of the plutonium is separated using a solvent extraction process, such as PUREX (Plutonium-Uranium Reduction Extraction), which traditionally uses

tributyl phosphate (TBP) as the extractant.[12]

- Americium/Curium Separation from Fission Products: The trivalent actinides (Am^{3+} , Cm^{3+}) are separated from the lanthanide fission products. This is often achieved through a combination of precipitation and cation-exchange chromatography.[11]
- Americium/Curium Separation: Separating americium from curium is particularly difficult due to their similar chemical properties. One method involves oxidizing Am(III) to Am(V) or Am(VI) in a potassium carbonate solution using ozone.[11] The Am(V) can then be precipitated as $\text{K}_5\text{AmO}_2(\text{CO}_3)_3$, leaving curium in the solution.[11]
- Final Purification: The americium product undergoes further purification steps, often involving additional ion-exchange chromatography. The final product is typically converted to americium oxide (AmO_2) by oxalate precipitation followed by calcination.[11]



Generalized Workflow for Americium-243 Separation

[Click to download full resolution via product page](#)**Fig 2.** Workflow for the chemical separation and purification of **Americium-243**.

Quantitative Data

The efficiency of ^{243}Am production and the properties of the involved isotopes are critical for planning synthesis campaigns.

Table 1: Nuclear Properties of Key Isotopes in the ^{243}Am Synthesis Chain

Isotope	Half-Life	Primary Decay Mode
^{239}Pu	24,110 years	Alpha
^{240}Pu	6,561 years	Alpha
^{241}Pu	14.4 years	Beta
^{242}Pu	375,000 years	Alpha
^{243}Pu	4.96 hours	Beta
^{241}Am	432.2 years	Alpha
^{242}Am	16.02 hours	Beta (82.7%), EC (17.3%)
^{243}Am	7,370 years	Alpha

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[9\]](#)[\[13\]](#)

Table 2: Thermal Neutron Capture Cross-Sections (σ_0)

Target Isotope	Reaction	Cross-Section (barns)	Product Isotope
^{241}Pu	(n, γ)	368	^{242}Pu
^{242}Pu	(n, γ)	19	^{243}Pu
^{241}Am	(n, γ)	616	^{242}Am
^{242}Am	(n, γ)	~5,500	^{243}Am
^{243}Am	(n, γ)	88.5 ± 4.0	^{244}Am (total)

Cross-section values can vary with neutron energy. Data presented for thermal neutrons. Sourced from evaluated nuclear data libraries and experimental results.[14]

Applications of Americium-243

While ^{241}Am is widely used in commercial applications like smoke detectors and neutron sources, ^{243}Am has more specialized uses due to its lower specific activity and different decay properties.[4][13][15]

- **Target Material:** It serves as a crucial target material in particle accelerators and reactors for the synthesis of heavier transcurium and superheavy elements, such as Nobelium (No), Lawrencium (Lr), and Moscovium (Mc).[9][12][16][17]
- **Research:** Its longer half-life and lower gamma emission rate compared to ^{241}Am make it more suitable for chemical investigations of americium's properties, as it reduces autoradiolysis and radiation exposure to researchers.[6][9][13]

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